molecular formula C24H26N2O3S B3707453 N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3707453
M. Wt: 422.5 g/mol
InChI Key: NQCVJTNWNQRERE-UHFFFAOYSA-N
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Description

This compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or ammonia. The general structure of an amide is R-CO-NR’R’‘, where R, R’, and R’’ can be a variety of atoms and groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative in a process known as amide coupling . The specific details of the synthesis would depend on the exact structures of the starting materials and the conditions under which the reaction is carried out.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. As an amide, it could participate in reactions such as hydrolysis, reduction, and reactions with organometallic reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and its overall size and shape. These properties could include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis. This would likely involve further studies to fully understand its properties, reactivity, and interactions with other substances .

Properties

IUPAC Name

2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18-11-13-23(14-12-18)30(28,29)26(22-10-6-7-19(2)15-22)17-24(27)25-16-21-9-5-4-8-20(21)3/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCVJTNWNQRERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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